molecular formula C20H17ClN4O3S B2453356 N-(4-acetylphenyl)-2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}acetamide CAS No. 898639-09-3

N-(4-acetylphenyl)-2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}acetamide

Cat. No.: B2453356
CAS No.: 898639-09-3
M. Wt: 428.89
InChI Key: NLRXXXHLFJVPSF-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}acetamide is a synthetic small molecule belonging to the Schiff base family, specifically engineered for advanced microbiological and pharmacological research. This compound is of significant interest in the field of antimicrobial development, particularly for investigating new strategies against biofilm-mediated infections . Biofilms are aggregated microbial communities encased in a polymeric matrix, which are notoriously difficult to treat with conventional antibiotics and are a primary cause of chronic, recurring infections . Schiff bases and their derivatives, such as this triazinyl-sulfanyl acetamide, are explored for their potential to disrupt biofilm formation and microbial virulence through mechanisms like quorum sensing inhibition, which does not necessarily affect bacterial growth but reduces pathogenicity, thereby increasing microbial susceptibility to host immune responses and traditional antibiotics . Researchers can utilize this chemical to study its effects on clinically relevant biofilm-forming pathogens such as Pseudomonas aeruginosa , Staphylococcus aureus (including methicillin-resistant strains, MRSA), and Escherichia coli . The structural core of this molecule—featuring a 1,2,4-triazin ring and a sulfanyl acetamide chain—is commonly found in compounds with documented biological activity, making it a valuable scaffold for structure-activity relationship (SAR) studies and the development of novel therapeutic agents . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Proper safety protocols should be followed for all laboratory chemicals.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[[6-[(4-chlorophenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3S/c1-12(26)14-4-8-16(9-5-14)22-18(27)11-29-20-23-19(28)17(24-25-20)10-13-2-6-15(21)7-3-13/h2-9H,10-11H2,1H3,(H,22,27)(H,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRXXXHLFJVPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}acetamide is a complex organic compound with significant potential in pharmacology due to its unique structural features. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C20H17ClN4O3S
Molecular Weight 428.89 g/mol
CAS Number 898639-09-3

The structure includes a triazine ring, which is known for its biological activity, and a sulfanyl group that enhances its chemical reactivity. The presence of an acetylphenyl group and a chlorobenzyl moiety contributes to its potential pharmacological properties .

Research indicates that compounds similar to this compound exhibit enzyme inhibitory activities. The biological activity is primarily linked to:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in critical biological pathways.
  • Antimicrobial Activity : Preliminary studies suggest it possesses antimicrobial properties against both gram-positive and gram-negative bacteria.

Antimicrobial Properties

Several studies have reported on the antimicrobial efficacy of related compounds. For instance, derivatives with similar triazine structures have shown significant activity against various bacterial strains:

Compound TypeActivity LevelRemarks
Acetamide DerivativesModerate ActivityEffective against gram-positive organisms
Triazole DerivativesBroad Spectrum ActivityActive against multiple pathogens

The presence of halogenated groups in the structure is believed to enhance the antimicrobial potency compared to simpler analogues.

Case Studies

  • In vitro Studies : A study exploring the activity of structurally related compounds found that certain derivatives exhibited potent anti-HAdV (human adenovirus) activity with low cytotoxicity levels. For example, compound 15 showed an IC50 value of 0.27 μM against HAdV while maintaining a CC50 of 156.8 μM, indicating a favorable therapeutic index .
  • Mechanistic Insights : Further mechanistic studies suggested that some derivatives target viral DNA replication processes, demonstrating potential for antiviral applications alongside their antibacterial properties .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that may include:

  • Formation of the triazine ring.
  • Introduction of the acetophenone moiety.
  • Sulfanylation to incorporate the sulfanyl group.

Each step requires careful optimization to achieve high yields and purity levels.

Potential Applications

Given its diverse biological activities, this compound holds promise in several fields:

  • Pharmaceutical Development : As a candidate for developing new antimicrobial or antiviral agents.
  • Agricultural Chemistry : Potential use in crop protection due to its antifungal properties.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(4-acetylphenyl)-2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}acetamide involves multi-step processes that typically include the formation of the triazine core followed by functionalization with acetyl and chlorobenzyl groups. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and LC-MS (Liquid Chromatography-Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer activities. For instance, related triazine derivatives have shown significant growth inhibition against various cancer cell lines, including those associated with brain tumors and ovarian cancer. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways .

Enzyme Inhibition

The compound is also investigated for its potential as an enzyme inhibitor. Studies have demonstrated that triazine derivatives can inhibit key enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE) and α-glucosidase. This inhibition is particularly relevant for therapeutic strategies against diseases like Alzheimer's and Type 2 Diabetes Mellitus (T2DM) .

Alzheimer’s Disease

Given its enzyme inhibitory properties, this compound may serve as a lead compound for developing treatments for Alzheimer's disease. The ability to inhibit AChE suggests that it could help increase acetylcholine levels in the brain, potentially improving cognitive function in patients suffering from this neurodegenerative disorder .

Antimicrobial Activity

Emerging studies suggest that triazine derivatives possess antimicrobial properties. Their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes could position them as candidates for developing new antibiotics or antimicrobial agents .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of triazine derivatives similar to this compound:

StudyFocusFindings
Anticancer ActivitySignificant growth inhibition against SNB-19 and OVCAR-8 cell lines with PGIs over 85%.
Enzyme InhibitionDemonstrated strong AChE inhibitory activity with IC50 values comparable to known inhibitors.
Antimicrobial StudyExhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.

Q & A

Q. Table 1: Key Reaction Conditions from Comparative Studies

StepSolventTemperature (°C)Yield (%)Reference
Triazine ring closureDMF8072
Sulfanyl couplingTHF6068
Acetamide formationAcetonitrile25 (rt)85

Basic: Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Confirm substituent integration (e.g., acetylphenyl protons at δ 2.5–2.7 ppm) .
    • ¹³C NMR : Identify carbonyl (C=O, ~170 ppm) and triazine ring carbons (~150–160 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns (acetonitrile/water mobile phase) to verify purity (>98%) and detect by-products .
  • Infrared Spectroscopy (IR) : Validate hydroxy-triazin (O-H stretch, ~3200 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups .

Basic: How can researchers screen the biological activity of this compound in preliminary studies?

Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Test against kinases or proteases (IC₅₀ determination) using fluorescence-based assays .
    • Antimicrobial Screening : Disk diffusion assays (e.g., E. coli, S. aureus) at 10–100 µg/mL concentrations .
  • Computational Docking : Use AutoDock Vina to predict binding affinity to targets like EGFR (PDB: 1M17) .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. IR) for this compound?

Answer:

  • Multi-Technique Validation :
    • Compare NMR integration ratios with theoretical values (e.g., acetylphenyl protons: 3H expected).
    • Cross-validate IR peaks with DFT-simulated spectra (e.g., Gaussian 16 at B3LYP/6-31G* level) .
  • Isotopic Labeling : Synthesize deuterated analogs to clarify ambiguous proton environments .
  • X-ray Crystallography : Resolve absolute configuration if crystalline forms are obtainable .

Advanced: What strategies enhance the selectivity of this compound for specific biological targets?

Answer:

  • Substituent Modification :
    • Introduce electron-withdrawing groups (e.g., -NO₂) to triazine rings to enhance enzyme binding .
    • Replace 4-chlorobenzyl with fluorinated analogs for improved pharmacokinetics .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP and polar surface area .
  • Prodrug Design : Mask the hydroxy group with acetyl protection to improve membrane permeability .

Advanced: How can researchers assess the compound’s stability under varying pH and light conditions?

Answer:

  • Stress Testing :
    • pH Stability : Incubate in buffers (pH 2–12, 37°C) for 24–72 hours; monitor degradation via HPLC .
    • Photostability : Expose to UV light (λ = 254 nm) for 48 hours; quantify decomposition products using LC-MS .
  • Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) under accelerated conditions .

Q. Table 2: Stability Data from Controlled Studies

ConditionDegradation (%)Half-Life (h)Reference
pH 2 (HCl)2812
pH 7.4 (PBS)5168
UV light (48 h)4036

Advanced: What computational methods are recommended for predicting reaction pathways in derivative synthesis?

Answer:

  • Reaction Mechanism Modeling :
    • Use density functional theory (DFT) to map energy profiles for key steps (e.g., triazine ring formation) .
    • Simulate transition states (IRC analysis) to identify rate-limiting steps .
  • Machine Learning : Train models on PubChem data to predict optimal solvent/reagent combinations .

Advanced: How can researchers address low yield in large-scale synthesis of this compound?

Answer:

  • Process Optimization :
    • Scale-up using flow chemistry (continuous reactor) to maintain temperature uniformity .
    • Implement membrane separation technologies for efficient purification .
  • By-Product Analysis : Use GC-MS to identify side products (e.g., des-acetyl derivatives) and adjust stoichiometry .

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